molecular formula C13H17N3O4S2 B2878589 2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile CAS No. 477851-43-7

2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile

Cat. No. B2878589
CAS RN: 477851-43-7
M. Wt: 343.42
InChI Key: IOAFIYGXAVMRQS-FOWTUZBSSA-N
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Description

The compound “2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile” appears to contain several functional groups, including a tert-butylsulfonyl group, a methylsulfonyl group, a phenyl group, a hydrazone group, and a nitrile group . These groups could potentially confer a variety of chemical properties to the compound.

Scientific Research Applications

Photochemistry and Photogeneration

Research has elucidated the mechanism of photoacid generation for arylcycloalkylsulfonium salts, which is relevant for understanding the photochemical behavior of similar compounds. For instance, the study of 1-(4-tert-butylphenyl)-tetrahydro-thiopyranium triflate in acetonitrile and methanol showed both heterolytic and homolytic cleavage of C-S bonds, leading to acid generation and the formation of various products including acids, sulfides, and alkenylsufides. This provides insight into the efficiency and pathway of acid generation in photoacid generators used in resist formulations (Sanramé et al., 2004).

Lithium-Ion Batteries

In the field of lithium-ion batteries, (Phenylsulfonyl)acetonitrile has been investigated as a high-voltage electrolyte additive. It was found to improve the performance of Li/LiCoO2 cells significantly, by increasing capacity retention and rate performance. The additive forms a solid electrolyte interface (SEI) on the cathode, containing sulfide, which facilitates lithium-ion diffusion. This suggests that similar compounds could play a crucial role in developing more efficient lithium-ion batteries (Deng et al., 2019).

Surface Chemistry

The reaction of aryl radicals with surfaces has been studied to understand steric effects. This research is crucial for applications involving the grafting of organic layers onto surfaces, which is relevant for material science and nanotechnology. The electrochemical reduction of various benzenediazonium compounds in acetonitrile led to the formation of grafted layers, with the efficiency and extent of grafting influenced by steric hindrance. This highlights the importance of molecular structure in surface chemistry applications (Combellas et al., 2009).

properties

IUPAC Name

(1E)-1-tert-butylsulfonyl-N-(4-methylsulfonylanilino)methanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-13(2,3)22(19,20)12(9-14)16-15-10-5-7-11(8-6-10)21(4,17)18/h5-8,15H,1-4H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAFIYGXAVMRQS-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)S(=O)(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)S(=O)(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylsulfonyl)-2-{2-[4-(methylsulfonyl)phenyl]hydrazono}acetonitrile

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